Cas no 1261569-65-6 (2-Bromo-5-(difluoromethyl)anisole)

2-Bromo-5-(difluoromethyl)anisole is a fluorinated aromatic compound featuring a bromo substituent and a difluoromethyl group on an anisole scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity, while the bromo substituent offers a reactive site for further functionalization via cross-coupling reactions. Its electron-rich aromatic system and halogenated motifs make it suitable for constructing complex molecules with tailored properties. The compound is typically handled under inert conditions due to its sensitivity to moisture and light, ensuring optimal reactivity in synthetic workflows.
2-Bromo-5-(difluoromethyl)anisole structure
1261569-65-6 structure
Product name:2-Bromo-5-(difluoromethyl)anisole
CAS No:1261569-65-6
MF:C8H7BrF2O
MW:237.041388750076
MDL:MFCD18391051
CID:4985256
PubChem ID:84699828

2-Bromo-5-(difluoromethyl)anisole Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-(difluoromethyl)anisole
    • SY265977
    • A1-56587
    • MFCD18391051
    • DB-162422
    • EN300-6511286
    • 1-Bromo-4-(difluoromethyl)-2-methoxybenzene
    • E86252
    • 1261569-65-6
    • Benzene, 1-bromo-4-(difluoromethyl)-2-methoxy-
    • SCHEMBL23268312
    • MDL: MFCD18391051
    • Inchi: 1S/C8H7BrF2O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,8H,1H3
    • InChI Key: ZSLWVGCFFVLHBF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(F)F)=CC=1OC

Computed Properties

  • Exact Mass: 235.96483g/mol
  • Monoisotopic Mass: 235.96483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2
  • XLogP3: 3.2

2-Bromo-5-(difluoromethyl)anisole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013005926-500mg
2-Bromo-5-(difluoromethyl)anisole
1261569-65-6 97%
500mg
$831.30 2023-09-03
Alichem
A013005926-1g
2-Bromo-5-(difluoromethyl)anisole
1261569-65-6 97%
1g
$1460.20 2023-09-03
Enamine
EN300-6511286-5.0g
1-bromo-4-(difluoromethyl)-2-methoxybenzene
1261569-65-6 95%
5g
$2028.0 2023-05-31
Enamine
EN300-6511286-0.1g
1-bromo-4-(difluoromethyl)-2-methoxybenzene
1261569-65-6 95%
0.1g
$241.0 2023-05-31
Enamine
EN300-6511286-2.5g
1-bromo-4-(difluoromethyl)-2-methoxybenzene
1261569-65-6 95%
2.5g
$1370.0 2023-05-31
1PlusChem
1P028P2Q-100mg
1-bromo-4-(difluoromethyl)-2-methoxybenzene
1261569-65-6 97%
100mg
$243.00 2023-12-25
1PlusChem
1P028P2Q-250mg
1-bromo-4-(difluoromethyl)-2-methoxybenzene
1261569-65-6 ≥97%
250mg
$237.00 2024-07-09
eNovation Chemicals LLC
Y1194984-0.1g
2-Bromo-5-(difluoromethyl)anisole
1261569-65-6 97%
0.1g
$155 2024-07-20
Aaron
AR028PB2-100mg
1-bromo-4-(difluoromethyl)-2-methoxybenzene
1261569-65-6
100mg
$276.00 2023-12-16
Aaron
AR028PB2-250mg
1-Bromo-4-(difluoromethyl)-2-methoxybenzene
1261569-65-6 95%
250mg
$500.00 2025-02-13

2-Bromo-5-(difluoromethyl)anisole Related Literature

Additional information on 2-Bromo-5-(difluoromethyl)anisole

Comprehensive Overview of 2-Bromo-5-(difluoromethyl)anisole (CAS No. 1261569-65-6): Properties, Applications, and Industry Insights

2-Bromo-5-(difluoromethyl)anisole (CAS No. 1261569-65-6) is a specialized organic intermediate widely utilized in pharmaceutical and agrochemical research. This compound features a unique bromine-substituted anisole backbone coupled with a difluoromethyl group, making it a versatile building block for synthesizing complex molecules. Its molecular formula, C8H7BrF2O, and precise structural attributes have garnered significant attention in drug discovery and material science applications.

The growing demand for fluorinated compounds in modern chemistry underscores the relevance of 2-Bromo-5-(difluoromethyl)anisole. Fluorination is a key strategy to enhance metabolic stability and bioavailability in active pharmaceutical ingredients (APIs), aligning with trends in precision medicine and sustainable chemistry. Researchers frequently search for "difluoromethyl anisole derivatives" or "bromo-substituted aromatic compounds" to explore their potential in catalysis and functional material design.

From a synthetic perspective, CAS No. 1261569-65-6 serves as a critical precursor for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures. Its compatibility with palladium catalysts and other transition-metal systems makes it a staple in high-throughput screening libraries. Industry professionals often inquire about "scalable synthesis of bromo-difluoromethyl anisoles" or "applications in heterocyclic chemistry," reflecting its interdisciplinary utility.

Environmental and regulatory considerations further elevate the importance of 2-Bromo-5-(difluoromethyl)anisole. With increasing emphasis on green chemistry, researchers seek alternatives to traditional halogenation methods. This compound’s efficient atom economy and potential for low-waste synthesis align with global initiatives like the UN Sustainable Development Goals (SDGs). Searches for "eco-friendly fluorination techniques" or "halogenated intermediates in API manufacturing" highlight these concerns.

In the agrochemical sector, difluoromethyl-containing compounds are valued for their role in developing crop protection agents. The 2-Bromo-5-(difluoromethyl)anisole scaffold contributes to herbicides and fungicides with improved target specificity and reduced environmental persistence. Queries such as "anisole derivatives in agrochemicals" or "structure-activity relationships of fluorinated pesticides" dominate academic and industrial discussions.

Analytical characterization of CAS No. 1261569-65-6 involves advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods ensure purity and structural integrity, addressing quality control challenges in high-value chemical production. Laboratories frequently explore "spectroscopic data for bromo-difluoromethyl anisoles" or "chromatographic separation protocols" to optimize workflows.

Future prospects for 2-Bromo-5-(difluoromethyl)anisole include innovations in photoredox catalysis and electrochemical synthesis, which minimize reagent waste. As the chemical industry shifts toward decarbonization, this compound’s role in energy-efficient processes will likely expand. Emerging search trends like "electrofluorination of anisoles" or "catalytic C-Br activation" signal evolving research directions.

In summary, 2-Bromo-5-(difluoromethyl)anisole (CAS No. 1261569-65-6) exemplifies the intersection of structural innovation and practical utility in modern chemistry. Its applications span life sciences, materials engineering, and sustainable technology, driven by ongoing advancements in synthetic methodology and analytical science.

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